molecular formula C17H19NO B5748167 Azepan-1-yl(naphthalen-2-yl)methanone

Azepan-1-yl(naphthalen-2-yl)methanone

Cat. No.: B5748167
M. Wt: 253.34 g/mol
InChI Key: FZDSTONGQGQEKF-UHFFFAOYSA-N
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Description

Azepan-1-yl(naphthalen-2-yl)methanone is a chemical compound that features a unique structure combining an azepane ring and a naphthalene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both azepane and naphthalene structures within a single molecule provides a platform for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azepan-1-yl(naphthalen-2-yl)methanone typically involves the reaction of naphthalene-2-carboxylic acid with azepane in the presence of a coupling agent. One common method includes the use of carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of azepane. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: Azepan-1-yl(naphthalen-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Azepan-1-yl(naphthalen-2-yl)methanone involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The azepane ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects. The compound’s ability to modulate multiple pathways makes it a versatile candidate for drug development .

Comparison with Similar Compounds

Uniqueness: Azepan-1-yl(naphthalen-2-yl)methanone is unique due to the combination of the azepane ring and naphthalene moiety, which imparts a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a compound of significant interest for further research and development .

Properties

IUPAC Name

azepan-1-yl(naphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c19-17(18-11-5-1-2-6-12-18)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDSTONGQGQEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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